molecular formula C18H28N2O B5131122 1'-(2-phenylethyl)-1,4'-bipiperidin-3-ol

1'-(2-phenylethyl)-1,4'-bipiperidin-3-ol

Cat. No. B5131122
M. Wt: 288.4 g/mol
InChI Key: SZVSQICNJKOEAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Phenylethyl)-1,4'-bipiperidin-3-ol, also known as PEPA, is a chemical compound that belongs to the class of piperidine derivatives. PEPA has gained significant attention in scientific research due to its potential applications in the field of neuroscience.

Mechanism of Action

1'-(2-phenylethyl)-1,4'-bipiperidin-3-ol selectively binds to the GluA2 subunit of the AMPA receptor, leading to an increase in the receptor's activity. This increase in activity results in the strengthening of synaptic connections, which underlies the processes of learning and memory.
Biochemical and Physiological Effects:
1'-(2-phenylethyl)-1,4'-bipiperidin-3-ol has been shown to enhance synaptic plasticity, which is the ability of synapses to change their strength in response to activity. This property of 1'-(2-phenylethyl)-1,4'-bipiperidin-3-ol has been linked to improvements in cognitive function, memory, and learning. 1'-(2-phenylethyl)-1,4'-bipiperidin-3-ol has also been found to increase the release of neurotransmitters such as glutamate and dopamine, which are involved in the regulation of mood, motivation, and reward.

Advantages and Limitations for Lab Experiments

1'-(2-phenylethyl)-1,4'-bipiperidin-3-ol has several advantages for lab experiments, including its high purity, selectivity, and potency. However, it also has some limitations, such as its limited solubility in water and its potential toxicity at high doses.

Future Directions

Future research on 1'-(2-phenylethyl)-1,4'-bipiperidin-3-ol could focus on the development of drugs that can selectively target the GluA2 subunit of the AMPA receptor. This could lead to the development of drugs that can enhance cognitive function, memory, and learning in individuals with neurological disorders such as Alzheimer's disease. Other future directions could include the investigation of the potential therapeutic applications of 1'-(2-phenylethyl)-1,4'-bipiperidin-3-ol in the treatment of psychiatric disorders such as depression and anxiety.

Synthesis Methods

1'-(2-phenylethyl)-1,4'-bipiperidin-3-ol can be synthesized using various methods, including the reaction of 1,4-dibromobutane with 1-phenylethylamine, followed by reduction with lithium aluminum hydride. Another method involves the reaction of 1,4-dibromobutane with N-phenethylpiperidine, followed by reduction with sodium borohydride. Both methods yield 1'-(2-phenylethyl)-1,4'-bipiperidin-3-ol with high purity.

Scientific Research Applications

1'-(2-phenylethyl)-1,4'-bipiperidin-3-ol has been extensively studied for its potential application in the field of neuroscience. It has been found to selectively enhance the activity of AMPA receptors, which are involved in the transmission of fast excitatory signals in the brain. This property of 1'-(2-phenylethyl)-1,4'-bipiperidin-3-ol makes it a promising candidate for the development of drugs that can enhance cognitive function, memory, and learning.

properties

IUPAC Name

1-[1-(2-phenylethyl)piperidin-4-yl]piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O/c21-18-7-4-11-20(15-18)17-9-13-19(14-10-17)12-8-16-5-2-1-3-6-16/h1-3,5-6,17-18,21H,4,7-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZVSQICNJKOEAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2CCN(CC2)CCC3=CC=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(2-Phenylethyl)piperidin-4-yl]piperidin-3-ol

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